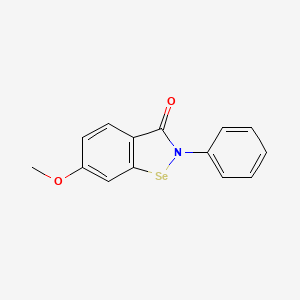

1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl-

説明

The compound 1,2-benzisoselenazol-3(2H)-one derivatives are organoselenium molecules characterized by a selenium-containing heterocyclic core. While the 6-methoxy-2-phenyl- derivative is less documented in the literature, structural analogs with modifications at positions 2 (phenyl group) and 6 (electron-donating or withdrawing substituents) have been synthesized and evaluated for enhanced bioactivity. This article focuses on comparing ebselen and its derivatives to elucidate structure-activity relationships (SARs).

特性

CAS番号 |

81744-07-2 |

|---|---|

分子式 |

C14H11NO2Se |

分子量 |

304.21 g/mol |

IUPAC名 |

6-methoxy-2-phenyl-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C14H11NO2Se/c1-17-11-7-8-12-13(9-11)18-15(14(12)16)10-5-3-2-4-6-10/h2-9H,1H3 |

InChIキー |

XEKCXAWULRRKDV-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)C(=O)N([Se]2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

General Synthetic Strategies for 1,2-Benzisoselenazol-3(2H)-ones

The synthesis of benzisoselenazol-3(2H)-ones typically involves the formation of the selenium-nitrogen (Se–N) bond within an ortho-substituted benzamide framework. The key approaches include:

- Copper-mediated cross-coupling reactions between ortho-halobenzamides and selenium sources such as potassium selenocyanate (KSeCN) or elemental selenium.

- Tandem selenenylation-acylation of substituted anilines with 2-(chloroseleno)benzoyl chloride.

- Multi-step synthesis via diselenide intermediates , starting from anthranilic acid derivatives.

Preparation via Copper-Catalyzed Cross-Coupling with Potassium Selenocyanate

A highly efficient method involves the copper(I) iodide (CuI)-catalyzed reaction of N-substituted ortho-halobenzamides with potassium selenocyanate (KSeCN) in the presence of 1,10-phenanthroline as a ligand. This method proceeds under thermal or photoinduced conditions to form the C–Se–N bond rapidly, often within 1 hour.

- Reaction conditions: CuI, 1,10-phenanthroline, KSeCN, base, heating or photoirradiation.

- Mechanism: Ligand-assisted atom transfer (AT) or single electron transfer (SET) depending on conditions.

- Advantages: Short reaction times, good yields, and broad substrate scope.

This approach has been successfully applied to synthesize a library of 2-alkyl and 2-aryl benzisoselenazol-3(2H)-ones, including methoxylated derivatives.

Tandem Selenenylation-Acylation Using 2-(Chloroseleno)benzoyl Chloride

Another robust method involves the reaction of substituted anilines with 2-(chloroseleno)benzoyl chloride in the presence of triethylamine as a base, typically in anhydrous acetonitrile or dichloromethane.

- Preparation of 2-(chloroseleno)benzoyl chloride: Synthesized from 2,2'-diselenobisbenzoic acid via reaction with thionyl chloride.

- Reaction conditions: Slow dropwise addition of 2-(chloroseleno)benzoyl chloride to aniline and triethylamine solution, stirring for 1–48 hours.

- Workup: Concentration, precipitation by water addition, washing with acid and water, drying, and recrystallization.

- Yields: Moderate to good (e.g., 67% for methoxylated derivatives).

- Example: Preparation of 2-(4-methoxy-2-methylphenyl)benzisoselenazol-3(2H)-one as white flakes, mp 179–180 °C.

This method is particularly suitable for introducing methoxy substituents at the 6-position of the benzisoselenazol ring and phenyl groups at the 2-position.

Multi-Step Synthesis via Diselenide Intermediates

Starting from anthranilic acid, a three-step synthesis leads to 2,2'-diselenobisbenzoic acid, which is then converted to benzoyl chlorides and further reacted with anilines to form benzisoselenazolones.

- Key steps:

- Diazotization of anthranilic acid.

- Reaction with dilithium diselenide (generated in situ from lithium and selenium).

- Conversion to 2-(chloroseleno)benzoyl chloride or bis(2-chlorocarbonyl)phenyl diselenide.

- Advantages: Allows for structural diversification and high yields of intermediates (up to 85% for diselenobisbenzoic acid).

- Considerations: Efficient cooling and control of reaction conditions are critical to minimize by-products.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The presence of 1,10-phenanthroline ligand in copper-catalyzed methods significantly enhances C–Se bond formation efficiency.

- Addition of small amounts of water (5%) to DMF solvent in diselenide synthesis improves yields of diselenides, which can be oxidatively cyclized back to benzisoselenazolones.

- Purification often involves recrystallization from solvents such as 1,4-dioxane, acetonitrile-water mixtures, or column chromatography depending on the product's properties.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR (1H, 13C, 77Se) are standard to confirm product formation and purity.

化学反応の分析

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- can undergo various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

Reduction: The compound can be reduced to form selenides or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may yield selenides.

科学的研究の応用

Organic Synthesis

The compound is utilized as a reagent or catalyst in organic synthesis. Its unique selenium-containing structure allows for the formation of various derivatives that can be tailored for specific chemical reactions.

Research has indicated that 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- exhibits potential biological activities:

- Antioxidant Properties : The compound may scavenge free radicals or enhance the activity of antioxidant enzymes, which is crucial in mitigating oxidative stress-related damage.

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting its potential as an anticancer agent .

Medical Applications

The compound has been investigated for therapeutic applications in treating diseases associated with oxidative stress:

- Urease Inhibition : It has been identified as a promising candidate for the treatment of ureolytic bacterial infections by inhibiting urease enzymes .

- Nephroprotective Effects : Analogues of this compound have demonstrated the ability to reduce nephrotoxicity induced by cisplatin during chemotherapy treatments .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capabilities of various benzisoselenazoles, 1,2-Benzisoselenazol-3(2H)-one derivatives showed significant free radical scavenging activity. This was measured using the DPPH assay, where the compound exhibited a dose-dependent response.

Case Study 2: Anticancer Potential

A recent investigation focused on the antiproliferative effects of 1,2-Benzisoselenazol-3(2H)-one on different cancer cell lines. The results indicated a notable reduction in cell viability at concentrations above 10 µM, supporting its potential use as an anticancer therapeutic agent.

Industry Applications

The unique properties of 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- make it suitable for various industrial applications:

- Material Science : Its incorporation into materials may enhance properties such as conductivity and stability, making it valuable in semiconductor and sensor development.

作用機序

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- involves its interaction with molecular targets and pathways. For example:

Antioxidant Activity: The compound may scavenge free radicals or enhance the activity of antioxidant enzymes.

Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

類似化合物との比較

Mechanistic Insights

- Antioxidant Activity: Ebselen mimics GPx by catalyzing the reduction of peroxides via a selenol (-SeH) intermediate, with thioredoxin reductase as a key effector . Derivatives with electron-donating groups (e.g., methoxy at 6-position) may enhance redox cycling but require empirical validation.

- Urease Inhibition: Ebselen’s selenocyanate group enables competitive inhibition of bacterial ureases (Ki = 2.11 nM for S. pasteurii), outperforming most low-molecular-weight inhibitors .

- Anticancer Activity: N-Allyl and N-(3-methylbutyl) derivatives induce apoptosis in prostate cancer cells via ROS generation and Akt pathway inactivation, sparing normal cells .

Clinical and Preclinical Relevance

- Ebselen has advanced to clinical trials for stroke, bipolar disorder, and COVID-19 due to its safety profile and multifunctionality .

- 6-Methoxy-2-phenyl- analogs remain underexplored, though methoxy groups in similar compounds (e.g., liquiritin) enhance antioxidant efficacy by stabilizing radical intermediates .

生物活性

1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl-, commonly referred to as ebselen, is an organoselenium compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of ebselen, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- CAS Number : 81744-07-2

- Molecular Formula : C14H11NO2Se

- Molecular Weight : 287.23 g/mol

Ebselen exhibits several mechanisms that contribute to its biological activities:

- Antioxidant Activity : Ebselen acts as a radical scavenger, mimicking the activity of glutathione peroxidase. It protects cellular components from oxidative damage by catalyzing reactions that reduce reactive oxygen species (ROS) .

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Ebselen has been shown to inhibit IDO, an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation. The inhibition occurs through covalent modification of cysteine residues within the enzyme, leading to altered protein conformation and reduced activity .

- Inflammatory Response Modulation : Studies indicate that ebselen reduces levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various models of inflammation, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : Ebselen demonstrates activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). It enhances the efficacy of traditional antibiotics and shows promise for treating multidrug-resistant infections .

- Antifungal Properties : Research indicates that ebselen can regulate glutathione levels and ROS production in fungal cells, contributing to its antifungal effects .

Case Studies and Research Findings

The following table summarizes key studies highlighting the biological activities of ebselen:

Therapeutic Potential

Ebselen is currently under investigation for various therapeutic applications due to its multifaceted biological activities:

- Cardiovascular Diseases : Its antioxidant properties may protect against oxidative stress-related cardiovascular damage.

- Neurodegenerative Disorders : Given its ability to modulate inflammatory responses and reduce oxidative stress, ebselen is being explored for conditions like Alzheimer's disease.

- Cancer Therapy : The inhibition of IDO may enhance anti-tumor immunity, making ebselen a candidate for cancer treatment strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。